molecular formula C29H35NO5S3 B408635 4,5-DIMETHYL 2-[1-(3-CYCLOHEXYLPROPANOYL)-2,2,6,7-TETRAMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE

4,5-DIMETHYL 2-[1-(3-CYCLOHEXYLPROPANOYL)-2,2,6,7-TETRAMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE

Cat. No.: B408635
M. Wt: 573.8g/mol
InChI Key: YQLIHSMTMTWSTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2-(1-(3-cyclohexylpropanoyl)-2,2,6,7-tetramethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organic compound with a unique structure that includes a quinoline core, a cyclohexyl group, and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-DIMETHYL 2-[1-(3-CYCLOHEXYLPROPANOYL)-2,2,6,7-TETRAMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves multiple steps, starting with the preparation of the quinoline core. The reaction conditions typically include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. The cyclohexyl group is introduced through a Friedel-Crafts acylation reaction, followed by the addition of the dithiole and carboxylate groups through nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors could also be considered to improve efficiency and yield. Purification steps such as recrystallization, distillation, and chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(1-(3-cyclohexylpropanoyl)-2,2,6,7-tetramethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: Nucleophilic substitution reactions can replace the dithiole or carboxylate groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Dimethyl 2-(1-(3-cyclohexylpropanoyl)-2,2,6,7-tetramethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: The compound’s unique structure may exhibit biological activity, making it a candidate for therapeutic research.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of 4,5-DIMETHYL 2-[1-(3-CYCLOHEXYLPROPANOYL)-2,2,6,7-TETRAMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Dimethyl 2-(1-(3-cyclohexylpropanoyl)-2,2,6,7-tetramethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate can be compared with other similar compounds, such as:

    Quinoline derivatives: These compounds share the quinoline core but differ in their functional groups and side chains.

    Cyclohexyl derivatives: Compounds with a cyclohexyl group but different core structures or functional groups.

    Dithiole derivatives: Molecules containing the dithiole group, which may have different cores or additional functional groups.

The uniqueness of 4,5-DIMETHYL 2-[1-(3-CYCLOHEXYLPROPANOYL)-2,2,6,7-TETRAMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE lies in its combination of these structural elements, providing a versatile platform for various applications in research and industry.

Properties

Molecular Formula

C29H35NO5S3

Molecular Weight

573.8g/mol

IUPAC Name

dimethyl 2-[1-(3-cyclohexylpropanoyl)-2,2,6,7-tetramethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C29H35NO5S3/c1-16-14-19-20(15-17(16)2)30(21(31)13-12-18-10-8-7-9-11-18)29(3,4)25(36)22(19)28-37-23(26(32)34-5)24(38-28)27(33)35-6/h14-15,18H,7-13H2,1-6H3

InChI Key

YQLIHSMTMTWSTF-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)CCC4CCCCC4

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)CCC4CCCCC4

Origin of Product

United States

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